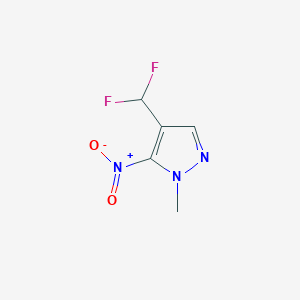![molecular formula C24H15ClF2N2O2S B2770635 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892299-91-1](/img/no-structure.png)
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClF2N2O2S and its molecular weight is 468.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives, including those similar to the specified compound, involve complex chemical reactions aimed at producing compounds with potential biological activities. For example, Rauf et al. (2010) discussed the preparation and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their methodology in synthesizing these compounds and evaluating their biological activity (Rauf et al., 2010).
Biological Activities and Applications
Various studies have synthesized novel pyrimidine derivatives to explore their biological activities. For instance, Gorle et al. (2016) prepared a series of pyrimidine-linked morpholinophenyl derivatives and evaluated their larvicidal activity, providing insights into their potential use as pest control agents (Gorle et al., 2016).
The exploration of pyrimidine derivatives as inhibitors of specific enzymes or receptors is a common theme in pharmaceutical research. Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9 (PDE9), highlighting the therapeutic potential of these compounds in the treatment of diseases like Alzheimer's (Wunder et al., 2005).
Herbicidal Activities
- The compound and its analogues have also been investigated for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and evaluated their efficacy against Brassica napus, demonstrating the agricultural applications of these chemicals (Huazheng, 2013).
Structural and Computational Studies
- Structural and computational studies are essential for understanding the properties and potential applications of pyrimidine derivatives. Ashraf et al. (2019) reported on the synthesis and structural analysis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods to elucidate their structures and properties (Ashraf et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene, which is then reacted with a pyrimidine-2,4(1H,3H)-dione derivative to form the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzyl chloride", "3-fluoro-4-methylbenzaldehyde", "2-mercaptobenzoic acid", "3-fluoro-4-methylphenylboronic acid", "4-bromo-2-fluoropyrimidine", "N,N-dimethylformamide", "potassium carbonate", "palladium acetate", "triethylamine", "copper(I) iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene", "a. React 2-chloro-4-fluorobenzyl chloride with 2-mercaptobenzoic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 2-(2-chloro-4-fluorobenzyl)benzo[d]thiazole", "b. React 2-(2-chloro-4-fluorobenzyl)benzo[d]thiazole with 3-fluoro-4-methylbenzaldehyde in the presence of palladium acetate, triethylamine, and copper(I) iodide to form 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene", "Step 2: Synthesis of pyrimidine-2,4(1H,3H)-dione derivative", "a. React 3-fluoro-4-methylphenylboronic acid with 4-bromo-2-fluoropyrimidine in the presence of palladium acetate, triethylamine, and copper(I) iodide to form 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene", "b. React 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene with sodium borohydride in the presence of acetic acid to form 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene-1,2-diol", "c. React 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene-1,2-diol with hydrochloric acid to form pyrimidine-2,4(1H,3H)-dione derivative", "Step 3: Coupling of intermediates", "a. React 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene with pyrimidine-2,4(1H,3H)-dione derivative in the presence of sodium hydroxide and ethanol to form the final product, 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Número CAS |
892299-91-1 |
Fórmula molecular |
C24H15ClF2N2O2S |
Peso molecular |
468.9 |
Nombre IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
Clave InChI |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride](/img/structure/B2770558.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)
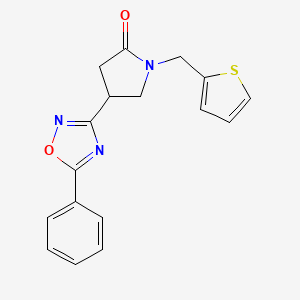
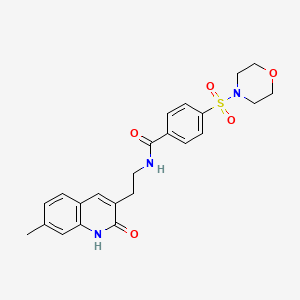

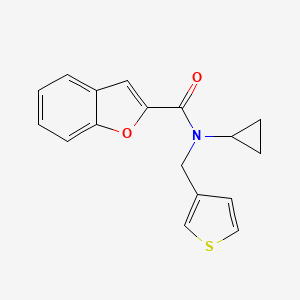
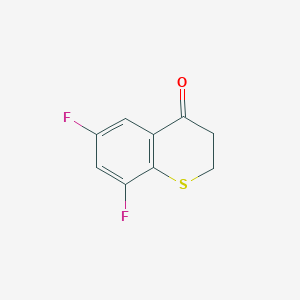
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2770568.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2770569.png)
acetonitrile](/img/structure/B2770571.png)


